molecular formula C13H15BBrNO4 B13398279 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid

Cat. No.: B13398279
M. Wt: 339.98 g/mol
InChI Key: NJFDCPRRDIHEIS-UHFFFAOYSA-N
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Description

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid is a compound with significant potential in various fields of scientific research. It is known for its remarkable efficacy in combating diverse diseases, particularly due to its extraordinary anti-cancer attributes. This compound selectively targets malignant cells, undermining their proliferation by impeding vital cellular pathways.

Preparation Methods

The synthesis of 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid involves several steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the preparation of boronic acids . This reaction typically involves the use of palladium catalysts and boronic acid derivatives. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .

Chemical Reactions Analysis

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by various oxidizing agents.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid has a wide range of scientific research applications:

    Chemistry: It is used in various organic synthesis reactions, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: The compound’s ability to selectively target malignant cells makes it a valuable tool in cancer research.

    Medicine: Its anti-cancer properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid exerts its effects involves the selective targeting of malignant cells. By impeding vital cellular pathways, it induces vulnerability in cancerous cells, leading to their proliferation being undermined. This precision targeting mechanism holds immense promise as an exclusive therapy against specific malignancies.

Comparison with Similar Compounds

5-Bromo-N-(butoxycarbonyl)indole-2-boronic acid can be compared with other similar compounds, such as:

    N-Boc-indole-2-boronic acid: This compound is also used in Suzuki-Miyaura cross-coupling reactions and has similar applications in organic synthesis.

    N-Boc-5-methoxy-2-indolylboronic acid: Another boronic acid derivative used in various chemical reactions.

The uniqueness of this compound lies in its extraordinary anti-cancer attributes and its ability to selectively target malignant cells.

Properties

Molecular Formula

C13H15BBrNO4

Molecular Weight

339.98 g/mol

IUPAC Name

(5-bromo-1-butoxycarbonylindol-2-yl)boronic acid

InChI

InChI=1S/C13H15BBrNO4/c1-2-3-6-20-13(17)16-11-5-4-10(15)7-9(11)8-12(16)14(18)19/h4-5,7-8,18-19H,2-3,6H2,1H3

InChI Key

NJFDCPRRDIHEIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OCCCC)C=CC(=C2)Br)(O)O

Origin of Product

United States

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